molecular formula C13H10F16O3 B12079152 1H,1H,9H-Perfluorononyl propyl carbonate

1H,1H,9H-Perfluorononyl propyl carbonate

Cat. No.: B12079152
M. Wt: 518.19 g/mol
InChI Key: LGBNPSNTDZKUBP-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl propyl carbonate is a fluorinated organic compound with the molecular formula C13H10F16O3 and a molecular weight of 518.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H,1H,9H-Perfluorononyl propyl carbonate typically involves the reaction of perfluorononyl alcohol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H,1H,9H-Perfluorononyl propyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of the carbonate group with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorononyl carboxylic acid, while reduction may produce perfluorononyl alcohol .

Scientific Research Applications

1H,1H,9H-Perfluorononyl propyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of fluorinated biomolecules and their interactions with biological targets.

    Industry: this compound is used in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 1H,1H,9H-Perfluorononyl propyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The specific pathways involved depend on the application and the target molecules being studied .

Comparison with Similar Compounds

1H,1H,9H-Perfluorononyl propyl carbonate can be compared with other fluorinated carbonates, such as:

    1H,1H,7H-Perfluoroheptyl propyl carbonate: This compound has a shorter fluorinated chain, which may affect its chemical properties and applications.

    1H,1H,11H-Perfluoroundecyl propyl carbonate: This compound has a longer fluorinated chain, which can enhance its hydrophobicity and stability.

The uniqueness of this compound lies in its specific chain length and the balance of its chemical properties, making it suitable for a wide range of applications .

Properties

Molecular Formula

C13H10F16O3

Molecular Weight

518.19 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl propyl carbonate

InChI

InChI=1S/C13H10F16O3/c1-2-3-31-6(30)32-4-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(14)15/h5H,2-4H2,1H3

InChI Key

LGBNPSNTDZKUBP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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